N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
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Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring fused with an acenaphthene moiety, which is further connected to a phenoxyacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthenequinone with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate under reflux conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include brominated derivatives, reduced amines, and substituted thiazole compounds, which can be further utilized in various applications .
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2-thiophenecarboxamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxyacetamide moiety, in particular, enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Overview of the Compound
This compound is characterized by a thiazole ring fused with an acenaphthene moiety and a phenoxyacetamide group. This unique structure contributes to its varied chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for microbial survival.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by interacting with proteins such as Bcl-2, which plays a crucial role in regulating cell death pathways. Molecular docking studies suggest favorable binding interactions with the active site of Bcl-2, supporting its potential as an anticancer agent .
Summary of Biological Activities
Research Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Studies : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacteria, suggesting its potential use in treating infections .
- Cytotoxicity Assays : In vitro assays have shown that this compound can effectively reduce cell viability in several cancer cell lines (e.g., MCF7 and HL-60), indicating its potential as an anticancer drug .
- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Activity
A recent study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was tested against MCF7 (breast cancer) and HL-60 (leukemia) cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-17(12-25-14-8-2-1-3-9-14)22-21-23-19-15-10-4-6-13-7-5-11-16(18(13)15)20(19)26-21/h1-11H,12H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWHWCVJTLSXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.